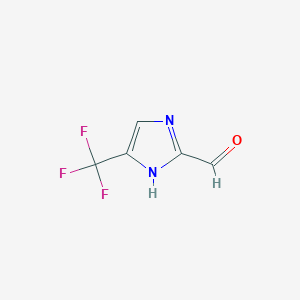

5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(2-11)10-3/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKPCRCNMFOTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601232802 | |

| Record name | 5-(Trifluoromethyl)-1H-imidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102808-02-6 | |

| Record name | 5-(Trifluoromethyl)-1H-imidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102808-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-1H-imidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The document details a plausible synthetic pathway, experimental protocols, and relevant chemical data.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. This involves the initial synthesis of the core heterocyclic structure, 4-(trifluoromethyl)-1H-imidazole, followed by a regioselective formylation at the C2 position using the Vilsmeier-Haack reaction. The electron-withdrawing nature of the trifluoromethyl group at the C4 position directs the formylation to the C2 position of the imidazole ring.

Caption: Proposed two-step synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Trifluoromethyl)-1H-imidazole

While multiple routes to trifluoromethyl-substituted imidazoles exist, a common method involves the reaction of a trifluoromethylated precursor with an ammonia source. The following is a generalized protocol based on established chemical principles.

Materials:

-

A suitable trifluoromethylated C3 synthon (e.g., 3,3-dibromo-1,1,1-trifluoroacetone)

-

Formamide or another source of ammonia and the C2 carbon of the imidazole ring

-

Solvent (e.g., high-boiling point ethers or amides)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve the trifluoromethylated precursor in the chosen solvent.

-

Add an excess of formamide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 4-(trifluoromethyl)-1H-imidazole by column chromatography on silica gel or by recrystallization.

Step 2: Vilsmeier-Haack Formylation of 4-(Trifluoromethyl)-1H-imidazole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems.[1][2][3]

Materials:

-

4-(Trifluoromethyl)-1H-imidazole

-

Phosphorus oxychloride (POCl₃) or oxalyl chloride

-

N,N-Dimethylformamide (DMF)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Sodium acetate or other mild base for workup

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF) in the chosen anhydrous solvent to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature below 5 °C. This in situ generates the Vilsmeier reagent.

-

Stir the mixture at 0 °C for 30-60 minutes.

-

Add a solution of 4-(trifluoromethyl)-1H-imidazole in the anhydrous solvent to the freshly prepared Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture in an ice bath.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography.

Data Presentation

The following tables summarize key quantitative data for the starting material and the final product.

Table 1: Properties of 4-(Trifluoromethyl)-1H-imidazole

| Property | Value |

| CAS Number | 33468-69-8 |

| Molecular Formula | C₄H₃F₃N₂ |

| Molecular Weight | 136.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity | Typically >98% |

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 102808-02-6 |

| Molecular Formula | C₅H₃F₃N₂O |

| Molecular Weight | 164.09 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage Temperature | 2-8°C under an inert atmosphere |

Table 3: Spectroscopic Data for this compound (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | Aldehydic proton (singlet, ~9.5-10.5 ppm), Imidazole ring proton (singlet, ~7.5-8.5 ppm), N-H proton (broad singlet, variable) |

| ¹³C NMR | Aldehyde carbonyl carbon (~180-190 ppm), Imidazole ring carbons, Trifluoromethyl carbon (quartet, J≈270-280 Hz) |

| ¹⁹F NMR | Singlet for the CF₃ group |

| IR (cm⁻¹) | C=O stretch (aldehyde) ~1680-1700, N-H stretch ~3100-3300, C-F stretches ~1100-1300 |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 164 |

Experimental Workflow Visualization

The overall experimental workflow for the synthesis is depicted below.

Caption: Detailed experimental workflow for the two-step synthesis.

Applications in Drug Discovery

Imidazole derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs.[4][5][6] The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability.[7][8] this compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation. The aldehyde functionality allows for a variety of subsequent chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse chemical libraries for drug screening.

The logical workflow for utilizing this compound in a drug discovery program is outlined below.

References

- 1. A Convenient Synthesis of 4-Trifluoromethylimidazol-1-ols. | Semantic Scholar [semanticscholar.org]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. longdom.org [longdom.org]

- 5. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. nbinno.com [nbinno.com]

- 8. ossila.com [ossila.com]

"5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde chemical properties"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the imidazole scaffold can profoundly influence the molecule's physicochemical and pharmacological properties, making it a valuable building block for the development of novel therapeutics.

Core Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₃F₃N₂O | [1][2] |

| Molecular Weight | 164.09 g/mol | [2] |

| CAS Number | 102808-02-6 | [1][2][3][4][5] |

| Physical Form | Solid | [1][2] |

| Purity | ≥ 95% | [1][2] |

| InChI Key | FYKPCRCNMFOTHP-UHFFFAOYSA-N | [1][2] |

| Storage Temperature | 2-8°C (Inert atmosphere) | [2] |

Spectroscopic and Safety Information

While specific spectra are not publicly available, analytical data including NMR, HPLC, LC-MS, and UPLC are reportedly available from commercial suppliers.[3]

Safety and Handling: This compound is associated with the following hazard and precautionary statements, indicating it should be handled with care in a laboratory setting.

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P280, P301+P312, P302+P352, P305+P351+P338 |

Synthesis and Reactivity

The synthesis of substituted imidazoles can be achieved through various established methods. For trifluoromethyl-containing imidazoles, the van Leusen reaction is a notable approach.[6] A common strategy for introducing a carbaldehyde group at the C2 position of an imidazole ring involves the formylation of a 2-lithioimidazole intermediate.

Experimental Protocol: Adapted Synthesis of this compound

The following is a generalized experimental protocol adapted from known procedures for the synthesis of related imidazole-2-carbaldehydes. This protocol is provided for illustrative purposes and should be optimized for specific laboratory conditions.

Materials:

-

5-(Trifluoromethyl)-1H-imidazole (starting material)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-(trifluoromethyl)-1H-imidazole in anhydrous THF.

-

Lithiation: The solution is cooled to -78°C in a dry ice/acetone bath. A solution of n-BuLi in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70°C. The reaction mixture is stirred at this temperature for 1 hour.

-

Formylation: Anhydrous DMF is added dropwise to the reaction mixture, ensuring the temperature remains below -70°C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Work-up: The combined organic layers are washed with water and then with brine. The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Applications in Drug Discovery

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of a trifluoromethyl group is a well-established strategy to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Consequently, this compound serves as a key intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and anticancer compounds.[7]

Visualizations

Experimental Workflow

References

- 1. This compound [cymitquimica.com]

- 2. This compound | 102808-02-6 [sigmaaldrich.com]

- 3. 102808-02-6 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. eMolecules this compound | 102808-02-6 | Fisher Scientific [fishersci.com]

- 5. This compound | 102808-02-6 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, a key building block in medicinal chemistry. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document outlines a predictive solubility profile based on its structural features and the general principles of solubility for imidazole-containing compounds. Furthermore, it provides detailed experimental protocols for determining the solubility of this compound in various organic solvents, ensuring researchers can generate precise data for their specific applications. This guide also includes workflow diagrams for the experimental determination of solubility and a representative synthetic pathway.

Introduction

This compound is a heterocyclic aldehyde of significant interest in drug discovery and development. The imidazole scaffold is a common motif in many pharmaceuticals due to its ability to engage in various biological interactions.[1][2][3] The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The aldehyde functionality provides a versatile handle for further chemical modifications. Understanding the solubility of this compound in a range of organic solvents is critical for its use in synthesis, purification, formulation, and various screening assays.

Physicochemical Properties

The solubility of a compound is governed by its physicochemical properties. Key properties of this compound are listed in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₃F₃N₂O | [4] |

| Molecular Weight | 164.09 g/mol | [5][6] |

| Appearance | Solid | [6] |

| pKa | (Predicted) ~11-12 for the N-H proton |

The presence of the imidazole ring with its two nitrogen atoms, one of which bears a proton, allows for hydrogen bonding, contributing to its polarity. The aldehyde group is also polar. Conversely, the trifluoromethyl group is highly lipophilic and electron-withdrawing. This combination of polar and nonpolar functionalities suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Predicted Solubility in Organic Solvents

While specific experimental data is not available, a qualitative prediction of solubility can be made based on the principle of "like dissolves like".

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to exhibit moderate to good solubility in these solvents due to the potential for hydrogen bonding between the imidazole N-H, the aldehyde oxygen, and the solvent's hydroxyl group.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): High solubility is anticipated in these solvents. The high polarity of these solvents can effectively solvate the polar imidazole and aldehyde moieties.

-

Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Moderate solubility is expected. These solvents can interact with the polar parts of the molecule but may be less effective at disrupting the crystal lattice of the solid.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Poor solubility is predicted in these solvents. The nonpolar nature of these solvents will not favorably interact with the polar functional groups of the molecule.

Quantitative Solubility Data (Hypothetical)

The following table presents a hypothetical summary of quantitative solubility data for this compound in various organic solvents at ambient temperature. This table is for illustrative purposes to demonstrate how experimental data should be presented.

| Solvent | Polarity Index | Predicted Solubility (g/L) | Predicted Molar Solubility (mol/L) |

| Hexane | 0.1 | < 0.1 | < 0.0006 |

| Toluene | 2.4 | 1 - 5 | 0.006 - 0.03 |

| Dichloromethane | 3.1 | 10 - 20 | 0.06 - 0.12 |

| Ethyl Acetate | 4.4 | 20 - 50 | 0.12 - 0.30 |

| Acetonitrile | 5.8 | > 100 | > 0.61 |

| Ethanol | 5.2 | > 100 | > 0.61 |

| Methanol | 6.6 | > 150 | > 0.91 |

| Dimethylformamide (DMF) | 6.4 | > 200 | > 1.22 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | > 1.22 |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a solid compound in an organic solvent is the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully transfer a known volume of the supernatant to a centrifuge tube.

-

Centrifuge the samples to remove any suspended solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.

-

Dilute the saturated supernatant samples with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted samples and determine the concentration of the solute from the calibration curve.

-

-

Calculation:

-

Calculate the solubility (S) in g/L using the following formula: S (g/L) = (Concentration from calibration curve) x (Dilution factor)

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Representative Synthetic Pathway

A common method for the synthesis of imidazole aldehydes involves the formylation of a protected imidazole precursor.

Caption: A general synthetic route to the target compound.

Conclusion

This technical guide serves as a foundational resource for researchers working with this compound. While quantitative solubility data is not yet published, the provided qualitative predictions and detailed experimental protocol will enable scientists to effectively utilize this compound in their research endeavors. The generation and publication of precise solubility data for this important building block would be a valuable contribution to the scientific community.

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [cymitquimica.com]

- 5. This compound | 102808-02-6 [sigmaaldrich.com]

- 6. This compound | 102808-02-6 [sigmaaldrich.com]

An In-depth Technical Guide on the NMR and Mass Spectrometry Analysis of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a combination of predicted data based on analogous structures and detailed, adaptable experimental protocols derived from established methods for similar fluorinated heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The aldehyde functional group provides a reactive handle for further synthetic modifications. Accurate structural elucidation and characterization are paramount for its application in drug development. This guide outlines the expected NMR and mass spectrometry characteristics and provides robust protocols for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative NMR and mass spectrometry data for this compound. These predictions are based on the analysis of structurally related compounds reported in the literature.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H4 | 7.8 - 8.2 | Singlet (s) or Quartet (q) | J(H,F) ≈ 1-2 Hz |

| CHO | 9.8 - 10.2 | Singlet (s) | - |

| NH | 12.0 - 14.0 | Broad Singlet (br s) | - |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C=O | 180 - 185 | Singlet (s) | - |

| C2 | 145 - 150 | Singlet (s) | - |

| C4 | 135 - 140 | Quartet (q) | ²J(C,F) ≈ 35-40 Hz |

| C5 | 118 - 123 | Quartet (q) | ¹J(C,F) ≈ 270-280 Hz |

| CF₃ | 115 - 120 | Quartet (q) | ¹J(C,F) ≈ 270-280 Hz |

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CF₃ | -60 to -65 | Singlet (s) or Quartet (q) | J(F,H4) ≈ 1-2 Hz |

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Ion |

| ESI+ | 165.027 | [M+H]⁺ |

| ESI+ | 187.009 | [M+Na]⁺ |

| ESI- | 163.012 | [M-H]⁻ |

Experimental Protocols

The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for imidazole compounds due to its ability to dissolve a wide range of organic molecules and to slow down N-H proton exchange.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096 scans, as ¹³C is less sensitive.

-

Relaxation Delay (d1): 2 seconds.

¹⁹F NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹⁹F experiment.

-

Temperature: 298 K.

-

Spectral Width: +10 to -90 ppm (a wider range may be necessary initially).

-

Number of Scans: 64-256 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Reference: An external reference such as CFCl₃ (δ = 0 ppm) or an internal reference can be used.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scales. For ¹H and ¹³C NMR, reference to the residual solvent peak (e.g., DMSO-d₆ at δH = 2.50 ppm and δC = 39.52 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Mass Spectrometry (MS)

Objective: To determine the accurate mass of the molecule and study its fragmentation pattern.

Instrumentation:

-

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

LC-MS Analysis (for sample introduction and separation from impurities):

-

Liquid Chromatograph: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is generally suitable.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Parameters (ESI):

-

Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization efficiency.

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas (N₂): Flow rate of 600-800 L/hr at a temperature of 350-450 °C.

-

Mass Range: m/z 50-500.

-

Acquisition Mode: Full scan for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis. For MS/MS, the parent ion corresponding to [M+H]⁺ or [M-H]⁻ is isolated and fragmented using collision-induced dissociation (CID) with argon as the collision gas.

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to the compound.

-

Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.

-

Analyze the fragmentation pattern from the MS/MS spectrum to further confirm the structure. Expected fragments may include the loss of CO, CF₃, and cleavage of the imidazole ring.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of this compound.

Caption: Workflow for NMR and MS analysis.

Logical Relationship in Drug Discovery

The diagram below outlines the logical relationship of how the analytical characterization of a compound like this compound fits into an early-stage drug discovery process.

Caption: Role of analysis in drug discovery.

Navigating the Synthesis and Handling of 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally related molecules, including imidazoles, aldehydes, and other trifluoromethylated heterocyclic compounds, to provide a robust framework for risk assessment and safe laboratory practices.

Hazard Identification and Classification

This compound is a solid substance that, based on data from analogous compounds, should be handled with caution. The primary hazards are associated with its potential for irritation, oral toxicity, and unforeseen effects due to the presence of the trifluoromethyl group.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |

This classification is inferred from structurally similar compounds and should be used as a preliminary guideline.

Physical and Chemical Properties

Quantitative data for this compound is not extensively available. The following table summarizes known information and data from a closely related compound, 4-(Trifluoromethyl)-1H-imidazole.

| Property | Value | Source |

| Molecular Formula | C₅H₃F₃N₂O | - |

| Molecular Weight | 164.09 g/mol | - |

| Appearance | White to off-white or pale beige solid/powder | Inferred |

| Melting Point | 148-150 °C (for 4-(Trifluoromethyl)-1H-imidazole) | [1] |

| Solubility | No data available. Likely soluble in organic solvents. | - |

Toxicological Profile (Inferred)

Detailed toxicological studies on this compound are not publicly available. The toxicological profile is inferred from related imidazole and trifluoromethylated compounds.

| Toxicological Endpoint | Anticipated Effect | Precautionary Measures |

| Acute Oral Toxicity | Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |

| Skin Irritation | Expected to cause skin irritation upon direct contact. | Wear appropriate protective gloves and clothing. |

| Eye Irritation | Expected to cause serious eye irritation. | Wear chemical safety goggles or a face shield. |

| Respiratory Irritation | Dust or vapors may cause respiratory tract irritation. | Handle in a well-ventilated area or in a chemical fume hood. |

| Carcinogenicity | A related compound, 4-(Trifluoromethyl)-1H-imidazole, is suspected of causing cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |

| Mutagenicity | No data available. | Handle with caution. |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when working with this compound. The following workflow outlines the necessary steps for safe handling.

Methodology for Safe Handling:

-

Engineering Controls: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities or in case of potential for splashing, consider a chemical-resistant apron.

-

-

Hygiene Practices: Avoid all personal contact with the substance.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

-

Spill Response: In case of a spill, evacuate the area. For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For larger spills, follow institutional emergency procedures.

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory irritation occurs, seek medical advice/attention. |

| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Logical Framework for Hazard Assessment

A systematic approach to hazard assessment is crucial before commencing any experimental work.

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel before any work with this compound begins. Always consult your institution's safety guidelines and procedures.

References

Methodological & Application

Application Notes and Protocols for Schiff Base Formation Using 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

The following application notes and protocols provide a comprehensive guide to the synthesis and potential applications of Schiff bases derived from 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde. Given the limited specific literature on this particular aldehyde, the protocols provided are based on established methods for the synthesis of Schiff bases from similar imidazole- and aromatic aldehydes. Researchers should consider these as starting points that may require optimization.

Introduction to this compound in Schiff Base Synthesis

Schiff bases, characterized by the azomethine (-C=N-) group, are versatile compounds with a wide range of applications in medicinal chemistry and materials science.[1][2][3] They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[1][2][3] The imidazole moiety is a key structural feature in many biologically active molecules, and its incorporation into Schiff base ligands can lead to compounds with interesting pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4]

The presence of a trifluoromethyl (-CF3) group on the imidazole ring is expected to significantly influence the electronic properties of the resulting Schiff base. The strong electron-withdrawing nature of the -CF3 group can enhance the electrophilicity of the azomethine carbon, potentially modulating the compound's reactivity and biological activity. These structural features make Schiff bases derived from this compound promising candidates for drug discovery and development.

Potential Applications

-

Antimicrobial Agents: Imidazole-based Schiff bases and their metal complexes have demonstrated significant activity against various bacterial and fungal strains. The trifluoromethyl group may enhance this activity.

-

Anticancer Agents: Many Schiff base complexes have been investigated for their cytotoxic effects on cancer cell lines.[5]

-

Anti-inflammatory Agents: Certain imidazole Schiff base derivatives have exhibited anti-inflammatory properties.[4]

-

Corrosion Inhibitors: The nitrogen and potential oxygen donor atoms in these Schiff bases can effectively chelate with metal surfaces, offering protection against corrosion.

-

Catalysis: Schiff base metal complexes are widely used as catalysts in various organic transformations.[2]

Experimental Protocols

The following are generalized protocols for the synthesis of Schiff bases from this compound. Optimization of solvent, temperature, and reaction time may be necessary for specific primary amines.

Protocol 1: General Synthesis of Schiff Bases via Conventional Heating

This protocol describes a standard method for Schiff base synthesis using reflux conditions.

Materials:

-

This compound

-

Appropriate primary amine (e.g., substituted aniline, aliphatic amine)

-

Ethanol or Methanol (absolute)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

-

To this solution, add the primary amine (1.0 eq), also dissolved in a minimal amount of absolute ethanol.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Fit the flask with a condenser and reflux the reaction mixture for 2-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated Schiff base can be collected by filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base in a vacuum oven.

-

Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Synthesis of Schiff Bases

Microwave irradiation can often reduce reaction times and improve yields.

Materials:

-

This compound

-

Appropriate primary amine

-

Ethanol or a solvent-free mixture

-

Microwave synthesizer

-

Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1.0 eq) and the primary amine (1.0 eq).

-

Add a small amount of ethanol as a solvent, or proceed under solvent-free conditions if the reactants are liquids or have low melting points.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for 5-20 minutes.

-

Monitor the pressure and temperature throughout the reaction.

-

After the reaction is complete, cool the vessel to room temperature.

-

If a precipitate has formed, isolate it by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final product.

Data Presentation

Quantitative data from the synthesis and characterization of new Schiff bases should be presented in a clear and organized manner. Below are example tables for reporting such data.

Table 1: Synthesis and Physicochemical Properties of Schiff Bases Derived from this compound

| Compound ID | Primary Amine | Method | Reaction Time | Yield (%) | M.p. (°C) | Color |

| SB-1 | Aniline | Reflux | 4 h | 85 | 152-154 | Pale Yellow |

| SB-2 | 4-Chloroaniline | Microwave | 10 min | 92 | 168-170 | White |

| SB-3 | 4-Methoxyaniline | Reflux | 3 h | 88 | 145-147 | Off-white |

| SB-4 | 2-Aminopyridine | Microwave | 15 min | 89 | 175-177 | Light Brown |

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Spectroscopic Data for Synthesized Schiff Bases

| Compound ID | IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) -CH=N- | Mass Spec (m/z) [M+H]⁺ |

| SB-1 | 1625 | 8.52 (s, 1H) | Calculated: XXX.XXX; Found: XXX.XXX |

| SB-2 | 1628 | 8.55 (s, 1H) | Calculated: XXX.XXX; Found: XXX.XXX |

| SB-3 | 1622 | 8.49 (s, 1H) | Calculated: XXX.XXX; Found: XXX.XXX |

| SB-4 | 1630 | 8.61 (s, 1H) | Calculated: XXX.XXX; Found: XXX.XXX |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will need to be determined experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of Schiff bases.

References

- 1. Biological applications of Schiff bases: An overview | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]

Application Note: A Proposed Wittig Reaction Protocol for the Synthesis of Vinyl-Imidazoles from 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The synthesis of vinyl-substituted heterocyclic compounds is of significant interest in drug discovery and materials science. The Wittig reaction provides a reliable method for the conversion of aldehydes and ketones to alkenes.[1][2] For imidazole aldehydes, the reaction can be complicated by the presence of the acidic N-H proton. To address this, protection of the imidazole nitrogen, for instance with a trityl group, has been shown to improve reaction yields and simplify product isolation.[3][4] The electron-withdrawing nature of the trifluoromethyl group at the 5-position of the imidazole ring is anticipated to activate the 2-carbaldehyde towards nucleophilic attack by the phosphorus ylide. This protocol details a proposed method for the synthesis of 2-(alkenyl)-5-(trifluoromethyl)-1H-imidazoles via a Wittig reaction, offering a strategic approach for researchers in the field.

Data Presentation

As no specific experimental data for the Wittig reaction of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde was found, the following table outlines the proposed reactants and their stoichiometry for a generic Wittig reaction, based on protocols for similar substrates.[3][4]

| Reactant/Reagent | Molecular Weight ( g/mol ) | Proposed Stoichiometry (equivalents) | Purpose |

| N-Trityl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde | 406.4 | 1.0 | Aldehyde (starting material) |

| Alkyltriphenylphosphonium Bromide | Varies | 1.1 - 1.5 | Ylide precursor |

| n-Butyllithium (n-BuLi) | 64.06 | 1.1 - 1.5 | Strong base for ylide generation |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | Anhydrous solvent |

| Saturated aq. NH4Cl | 53.49 | - | Quenching agent |

| Ethyl Acetate | 88.11 | - | Extraction solvent |

| Brine | - | - | Washing agent |

| Anhydrous Na2SO4 or MgSO4 | 142.04 / 120.37 | - | Drying agent |

| 1N Hydrochloric Acid | 36.46 | - | Deprotection reagent |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the proposed Wittig reaction.

Part 1: N-Protection of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.1 eq) to the solution.

-

Addition of Trityl Chloride: Slowly add trityl chloride (1.05 eq) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain N-trityl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde.

Part 2: Wittig Reaction

-

Ylide Precursor: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the desired alkyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to orange or deep red). Allow the mixture to stir at 0 °C for 1 hour.[5]

-

Addition of Aldehyde: Dissolve N-trityl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification of Protected Product: Purify the crude product by flash column chromatography on silica gel to isolate the N-trityl-2-(alkenyl)-5-(trifluoromethyl)-1H-imidazole.

Part 3: Deprotection of the Imidazole Nitrogen

-

Acidic Hydrolysis: Dissolve the purified N-trityl-protected vinyl imidazole in a suitable solvent (e.g., a mixture of THF and water).

-

Acid Addition: Add a catalytic amount of a strong acid, such as 1N hydrochloric acid.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

-

Neutralization and Extraction: Neutralize the reaction with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with a suitable organic solvent.

-

Purification of Final Product: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization to yield the desired 2-(alkenyl)-5-(trifluoromethyl)-1H-imidazole.

Visualizations

The following diagrams illustrate the key chemical transformation and the proposed experimental workflow.

Caption: Chemical scheme of the Wittig reaction.

Caption: Proposed workflow for the Wittig reaction.

References

Application Notes and Protocols for Knoevenagel Condensation with 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its ability to generate α,β-unsaturated compounds.[1][2] This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2] The resulting products are versatile intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional polymers.[1] Imidazole-containing compounds are of particular interest in medicinal chemistry due to their wide range of biological activities. Furthermore, the incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

These application notes provide a detailed protocol for the Knoevenagel condensation of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde with various active methylene compounds. The described methods are based on established principles of the Knoevenagel condensation and are intended to serve as a foundational guide for the synthesis and exploration of novel trifluoromethyl-substituted imidazole derivatives for potential applications in drug discovery and materials science.

Reaction Scheme

The general scheme for the Knoevenagel condensation of this compound is presented below:

Caption: General reaction scheme for the Knoevenagel condensation.

Quantitative Data Summary

The following table summarizes the expected products and hypothetical yields for the Knoevenagel condensation of this compound with selected active methylene compounds. These yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.[3][4]

| Entry | Active Methylene Compound | Product | Hypothetical Yield (%) |

| 1 | Malononitrile | 2-((5-(trifluoromethyl)-1H-imidazol-2-yl)methylene)malononitrile | 85-95 |

| 2 | Ethyl cyanoacetate | Ethyl 2-cyano-3-(5-(trifluoromethyl)-1H-imidazol-2-yl)acrylate | 75-85 |

| 3 | Diethyl malonate | Diethyl 2-((5-(trifluoromethyl)-1H-imidazol-2-yl)methylene)malonate | 60-75 |

| 4 | Barbituric acid | 5-((5-(trifluoromethyl)-1H-imidazol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | 80-90 |

Experimental Protocols

General Procedure for the Knoevenagel Condensation

This protocol describes a general method for the Knoevenagel condensation of this compound with an active methylene compound.

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Solvent (e.g., ethanol, dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin-layer chromatography (TLC) plate

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a solution of this compound (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the active methylene compound (1.1 mmol).

-

Add the basic catalyst (0.1 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the active methylene compound.[4] Monitor the progress of the reaction by TLC.

-

Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Note: The choice of catalyst and solvent may need to be optimized for each specific active methylene compound to achieve the best results.[5][6]

Application Notes

The trifluoromethyl-substituted vinyl imidazole derivatives synthesized via this Knoevenagel condensation protocol are of significant interest to researchers in drug discovery and materials science.

-

Medicinal Chemistry: Imidazole-based compounds are known to exhibit a wide range of pharmacological activities. The products of this reaction can be screened for potential applications as antimicrobial, anticancer, or anti-inflammatory agents. The trifluoromethyl group is expected to enhance the pharmacokinetic properties of these molecules.

-

Materials Science: The resulting α,β-unsaturated systems can act as monomers for polymerization, leading to the development of novel functional polymers with unique electronic and optical properties. They can also be investigated as potential components in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the base-catalyzed Knoevenagel condensation.

Caption: Mechanism of the Knoevenagel condensation.

Experimental Workflow

The following diagram outlines a logical workflow for the synthesis and preliminary evaluation of the target compounds.

Caption: Workflow for synthesis and screening.

References

- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. publications.aston.ac.uk [publications.aston.ac.uk]

- 6. jocpr.com [jocpr.com]

Application Notes and Protocols for the Derivatization of 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde for Biological Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical derivatization of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, a key building block for the synthesis of novel compounds for biological screening. The trifluoromethyl-imidazole scaffold is a privileged structure in medicinal chemistry, known to impart favorable properties such as metabolic stability and enhanced biological activity. This guide outlines key synthetic transformations of the aldehyde functional group, including imine formation and subsequent reductive amination, Knoevenagel condensation, and the Wittig reaction. Furthermore, it presents representative biological activity data of analogous compounds and discusses potential signaling pathways for screening, supported by workflow and pathway diagrams.

Introduction

Imidazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a trifluoromethyl group can significantly enhance the therapeutic potential of these molecules by increasing their lipophilicity and metabolic stability. This compound is a versatile starting material for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs. This document serves as a practical guide for researchers to synthesize and evaluate novel derivatives of this promising scaffold.

Derivatization Strategies

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations. The following sections detail the protocols for key derivatization reactions.

Imine Formation and Reductive Amination

The reaction of an aldehyde with a primary amine yields an imine (Schiff base), which can be subsequently reduced to a secondary amine. This two-step or one-pot process, known as reductive amination, is a powerful tool for introducing a wide range of substituents.

Experimental Protocol: General Procedure for Imine Synthesis and Reductive Amination

-

Step 1: Imine Formation. In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or ethanol. Add the primary amine (1.0-1.2 eq.) and stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, catalytic amounts of an acid (e.g., acetic acid) can be added.

-

Step 2: Reduction to Amine. Once imine formation is complete, the reducing agent is added. For a stepwise procedure, the imine can be isolated before reduction. For a one-pot reaction, a mild reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) is added portion-wise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature until completion.

-

Work-up and Purification. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Disclaimer: The provided protocol is a general guideline. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. This reaction is useful for creating carbon-carbon double bonds and introducing further functionalization.

Experimental Protocol: General Procedure for Knoevenagel Condensation

-

Reaction Setup. To a solution of this compound (1.0 eq.) and an active methylene compound (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, dichloromethane), add a catalytic amount of a weak base such as piperidine or imidazole (10-30 mol%).[1][2]

-

Reaction Conditions. Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC. The reaction time can vary from a few minutes to several hours depending on the reactivity of the substrates.[2]

-

Work-up and Purification. Upon completion, add water to the reaction mixture and extract the product with an organic solvent. Dry the combined organic layers over anhydrous magnesium sulfate and evaporate the solvent. The resulting solid product can be purified by recrystallization from a suitable solvent like ethanol.[2]

Disclaimer: The provided protocol is a general guideline. Optimization of the catalyst, solvent, and temperature may be required for optimal yields.

Wittig Reaction

The Wittig reaction allows for the conversion of aldehydes or ketones to alkenes using a phosphonium ylide (Wittig reagent). This reaction is highly versatile for the synthesis of a wide variety of substituted alkenes.

Experimental Protocol: General Procedure for the Wittig Reaction

-

Ylide Generation. In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.0-1.2 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. Cool the suspension to 0 °C or -78 °C and add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to generate the ylide. The formation of the ylide is often indicated by a color change.

-

Reaction with Aldehyde. To the freshly prepared ylide, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise at the same low temperature.

-

Reaction Progression and Work-up. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash the combined organic layers with brine, dry over a suitable drying agent, and concentrate in vacuo.

-

Purification. The crude product, which contains the desired alkene and triphenylphosphine oxide as a byproduct, is purified by column chromatography.

Disclaimer: This is a generalized protocol. The choice of base, solvent, and temperature depends on the stability of the ylide. For stabilized ylides, weaker bases and milder conditions can be employed.

Biological Screening and Data Presentation

Derivatives of this compound are promising candidates for screening against a variety of biological targets. Based on the activities of analogous trifluoromethyl-substituted imidazole and benzimidazole compounds, potential areas for screening include antimicrobial and anticancer assays.

Antimicrobial Activity

Trifluoromethyl-containing imidazole derivatives have shown significant activity against both bacterial and fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative analogous compounds against various microbial strains.

Table 1: Antimicrobial Activity of Analogous Trifluoromethyl-Substituted Imidazole/Benzimidazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Analog 1 | Staphylococcus aureus | 0.78 - 1.56 | Ciprofloxacin | - |

| Analog 2 | Bacillus subtilis | 1.56 | Ciprofloxacin | - |

| Analog 3 | Escherichia coli | 16 | Ciprofloxacin | - |

| Analog 4 | Candida albicans | 20 | Fluconazole | 19.05 |

| Analog 5 | Aspergillus niger | 25 | Fluconazole | 24.41 |

Disclaimer: The data presented in this table is for analogous compounds and not for direct derivatives of this compound. This information is intended to guide the selection of appropriate screening assays.

Anticancer Activity

Derivatives of trifluoromethyl-imidazoles have also demonstrated potent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify this activity.

Table 2: Anticancer Activity of Analogous Trifluoromethyl-Substituted Imidazole/Benzimidazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| Analog A | MCF-7 (Breast) | 2.63 |

| Analog B | HepG2 (Liver) | 2.39 - 10.95 |

| Analog C | MDA-MB-231 (Breast) | 2.39 - 10.95 |

| Analog D | K-562 (Leukemia) | 4 |

Disclaimer: The data presented in this table is for analogous compounds and not for direct derivatives of this compound. This information is intended to guide the selection of appropriate screening assays.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The general workflow for the synthesis and screening of derivatives of this compound is depicted below.

Caption: General workflow for derivatization and biological screening.

Potential Signaling Pathways

Based on the biological activities of related compounds, the following signaling pathways are suggested as potential targets for screening the newly synthesized derivatives.

Many anticancer agents exert their effect by inducing programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway is a key mechanism to investigate.

Caption: Simplified intrinsic apoptosis signaling pathway.

Cyclooxygenase-2 (COX-2) is an enzyme often overexpressed in cancer cells and plays a role in inflammation and cell proliferation.[3] Inhibition of this pathway is a potential therapeutic strategy.

Caption: Overview of the COX-2 signaling pathway in cancer.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors.[4] Its inhibition can halt cell proliferation, making it an excellent target for antimicrobial and anticancer drugs.

References

Application Notes and Protocols: The Role of 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde in Creating Biologically Active Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2][3][4][5] The introduction of a trifluoromethyl (-CF3) group to the imidazole ring can significantly enhance the pharmacological properties of the resulting molecules. The high electronegativity and metabolic stability of the C-F bond can improve a compound's metabolic stability, binding affinity to target proteins, and membrane permeability.[6] 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde is a key starting material for the synthesis of a variety of trifluoromethyl-containing imidazole derivatives, making it a valuable building block in drug discovery and development.

This document provides detailed application notes and generalized experimental protocols for the synthesis and biological evaluation of novel compounds derived from this compound.

Synthesis of Biologically Active Derivatives

A common and straightforward method to create a diverse library of compounds from this compound is through the synthesis of Schiff base derivatives. This involves the condensation reaction of the aldehyde with various primary amines.

General Experimental Protocol: Synthesis of Schiff Base Derivatives

-

Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Amine: To this solution, add the desired primary amine (1.0 - 1.2 equivalents). A wide variety of aromatic and aliphatic amines can be used to generate a library of derivatives.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture to facilitate the condensation.

-

Reaction: Stir the reaction mixture at room temperature or reflux for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion of the reaction, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure Schiff base derivative.

-

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity Evaluation

The synthesized Schiff base derivatives can be screened for a variety of biological activities, including antimicrobial and anticancer properties.

Experimental Protocol: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

-

Preparation of Microbial Suspensions: Prepare standardized suspensions of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Serial Dilution: Prepare serial twofold dilutions of the synthesized compounds in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive controls (a known antibiotic/antifungal agent) and negative controls (broth with solvent, without any compound).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Data Presentation

The quantitative data obtained from the biological assays should be summarized in a structured table for easy comparison of the activity of the different derivatives.

Table 1: Illustrative Biological Activity Data for Schiff Base Derivatives of this compound

| Compound ID | R-group on Amine | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |

| SB-1 | Phenyl | 16 | 32 | 64 | 25.5 | 31.2 |

| SB-2 | 4-Chlorophenyl | 8 | 16 | 32 | 12.8 | 15.7 |

| SB-3 | 4-Methoxyphenyl | 32 | 64 | 128 | 45.1 | 52.3 |

| SB-4 | 2-Hydroxyphenyl | 4 | 8 | 16 | 8.5 | 10.1 |

| SB-5 | Naphthyl | 8 | 16 | 32 | 15.2 | 18.9 |

| Ciprofloxacin | (Antibiotic Control) | 1 | 0.5 | N/A | N/A | N/A |

| Fluconazole | (Antifungal Control) | N/A | N/A | 2 | N/A | N/A |

| Doxorubicin | (Anticancer Control) | N/A | N/A | N/A | 0.8 | 1.1 |

Note: The data presented in this table is illustrative and intended to represent the type of results that could be obtained from the described experimental protocols.

Visualizations

Experimental Workflow

References

- 1. Reaction strategies for synthesis of imidazole derivatives: a review | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.net [pharmacyjournal.net]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. longdom.org [longdom.org]

- 6. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

Application Notes and Protocols: Reductive Amination of 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-substituted ((5-(trifluoromethyl)-1H-imidazol-2-yl)methyl)amines via reductive amination of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde with various primary amines. This reaction is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the trifluoromethyl-imidazole scaffold in pharmacologically active compounds.

The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. The resulting secondary amines are versatile intermediates for the synthesis of a wide range of biologically active molecules.

The protocols herein describe a reliable and efficient method using sodium triacetoxyborohydride as a mild reducing agent, which is compatible with a variety of functional groups.

Experimental Protocols

General Protocol for the Reductive Amination of this compound

This procedure outlines the synthesis of N-substituted ((5-(trifluoromethyl)-1H-imidazol-2-yl)methyl)amines.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, aniline, cyclopropylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq). Dissolve the aldehyde in an appropriate volume of anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1 M concentration).

-

Addition of Amine: Add the primary amine (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate imine.

-

Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5-10 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from 2 to 24 hours depending on the reactivity of the primary amine.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine all organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure N-substituted ((5-(trifluoromethyl)-1H-imidazol-2-yl)methyl)amine.

Data Presentation

The following table summarizes representative results for the reductive amination of this compound with various primary amines under the general protocol described above.

| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | N-((5-(Trifluoromethyl)-1H-imidazol-2-yl)methyl)benzenamine | 4 | 85 |

| 2 | Aniline | N-Phenyl-1-(5-(trifluoromethyl)-1H-imidazol-2-yl)methanamine | 12 | 78 |

| 3 | Cyclopropylamine | N-Cyclopropyl-1-(5-(trifluoromethyl)-1H-imidazol-2-yl)methanamine | 6 | 82 |

| 4 | 4-Fluoroaniline | N-(4-Fluorophenyl)-1-(5-(trifluoromethyl)-1H-imidazol-2-yl)methanamine | 16 | 75 |

| 5 | n-Butylamine | N-Butyl-1-(5-(trifluoromethyl)-1H-imidazol-2-yl)methanamine | 8 | 88 |

Visualization

Experimental Workflow